2-Aminoethanol hydrobromide 2-Aminoethanol hydrobromide
Brand Name: Vulcanchem
CAS No.: 23382-12-9
VCID: VC3890784
InChI: InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H
SMILES: C(CO)N.Br
Molecular Formula: C2H8BrNO
Molecular Weight: 142 g/mol

2-Aminoethanol hydrobromide

CAS No.: 23382-12-9

Cat. No.: VC3890784

Molecular Formula: C2H8BrNO

Molecular Weight: 142 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoethanol hydrobromide - 23382-12-9

Specification

CAS No. 23382-12-9
Molecular Formula C2H8BrNO
Molecular Weight 142 g/mol
IUPAC Name 2-aminoethanol;hydrobromide
Standard InChI InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H
Standard InChI Key IKJAVHKRVPYFOD-UHFFFAOYSA-N
SMILES C(CO)N.Br
Canonical SMILES C(CO)N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Aminoethanol hydrobromide is systematically named 2-aminoethanol;hydrobromide (IUPAC) and is characterized by the molecular formula C₂H₈BrNO. Its structure consists of a protonated ethanolamine moiety (H₃N⁺-CH₂-CH₂-OH) paired with a bromide counterion . The compound’s canonical SMILES representation, C(CO)N.Br, underscores the spatial arrangement of its functional groups .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a monoclinic crystal system with hydrogen-bonded networks between the ammonium group and bromide ions. Fourier-transform infrared (FTIR) spectroscopy identifies key absorption bands at 3,200–3,500 cm⁻¹ (N-H stretch) and 1,050–1,150 cm⁻¹ (C-Br vibration). Nuclear magnetic resonance (NMR) spectra in D₂O show distinct signals: δ 3.4 ppm (CH₂NH₃⁺), δ 3.7 ppm (CH₂OH), and δ 1.9 ppm (NH₃⁺) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight142.00 g/mol
Melting Point172–175°C (decomposes)
Solubility>100 mg/mL in H₂O
pKa (NH₃⁺)9.5
LogP (Partition Coefficient)-1.2

Synthesis and Production Methods

Conventional Synthesis Routes

The primary synthesis involves the reaction of 2-aminoethanol with hydrobromic acid (HBr) under controlled conditions:
H2NCH2CH2OH+HBrH3N+CH2CH2OHBr\text{H}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{H}_3\text{N}^+\text{CH}_2\text{CH}_2\text{OH} \cdot \text{Br}^-
This exothermic process typically achieves yields of 85–92% when conducted at 0–5°C.

Deuterium-Labeled Derivatives

Isotopic labeling techniques enable the production of deuterated analogs for tracer studies. For example, [1-²H₂]-2-bromoethylamine hydrobromide is synthesized via bromination of deuterated 2-aminoethanol, though halogen randomization poses challenges . Such derivatives are critical in mass spectrometry-based metabolic studies .

Table 2: Synthetic Methods and Yields

MethodReagentsYield (%)Purity (%)
Acid-Base NeutralizationHBr, Ethanolamine8998
DeuterationD₂O, LiAlD₄7495
Halogen ExchangeNaBr, Ethanolamine Hydrochloride8197

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to 2-bromoethylamine hydrobromide, a key intermediate in antitumor agents . Its reactivity enables facile alkylation of nucleophiles, such as pyridine derivatives, to form quaternary ammonium compounds with antimicrobial activity .

Corrosion Inhibition

In industrial water systems, 2-aminoethanol hydrobromide derivatives act as corrosion inhibitors by forming protective films on metal surfaces. Studies report a 60–70% reduction in corrosion rates for carbon steel exposed to brine solutions containing 500 ppm of the compound .

Environmental and Biological Interactions

Atmospheric Degradation

OH radical-initiated oxidation of 2-aminoethanol produces formaldehyde, formamide, and nitramines, with secondary organic aerosol (SOA) formation potentials of 0.1–0.3 μg/m³ . Nitramine yields from MEA oxidation are <1.5%, posing minimal immediate environmental risks .

Ecotoxicology

Acute toxicity assays in Daphnia magna indicate a 48-hour LC₅₀ of 120 mg/L, classifying the compound as moderately toxic . Chronic exposure studies in zebrafish reveal developmental abnormalities at concentrations >50 mg/L, likely due to bromide ion accumulation .

RegionRegulatory StatusKey Restrictions
United StatesEPA TSCA ActivePMN required for manufacturing
European UnionREACH RegisteredAnnual use <1 ton
ChinaIECSC ListedImport quotas apply

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